

(S)-1-(2-Fluorophenyl)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Fluorophenyl)ethanol**

Cat. No.: **B1295034**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical constants, experimental protocols for their determination, and a relevant synthetic workflow for **(S)-1-(2-Fluorophenyl)ethanol**. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds.

Core Physical Constants

The physical properties of **(S)-1-(2-Fluorophenyl)ethanol** are crucial for its application in chemical synthesis and drug development. A summary of these constants is presented in the table below.

Physical Constant	Value	Notes
Molecular Formula	<chem>C8H9FO</chem>	
Molecular Weight	140.15 g/mol	
Appearance	Colorless liquid/oil	[1]
Boiling Point	205-206 °C	At atmospheric pressure (for racemate) [2]
110 °C	At 135 mmHg (for racemate) [3]	
Density	1.123 g/cm ³	At 20 °C [2]
Refractive Index (n _D ²⁰)	1.5060	At 20 °C and a wavelength of 589.3 nm [2]
Specific Rotation ([α] _D ²⁵)	-35.3°	c = 1.00 in CHCl ₃ [1]

Experimental Protocols

Accurate determination of physical constants is fundamental for chemical characterization. The following sections detail the methodologies for measuring the key physical properties of liquid samples like (S)-1-(2-Fluorophenyl)ethanol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

- Thiele tube or other heating apparatus (oil bath, heating mantle)
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer

- Stirring bar (if using a beaker in an oil bath)
- Sample of **(S)-1-(2-Fluorophenyl)ethanol**

Procedure:

- A small amount of the liquid sample is placed in the test tube.[\[4\]](#)
- The capillary tube is placed in the test tube with its open end submerged in the liquid.
- The test tube is attached to the thermometer and placed in the heating apparatus.
- The sample is heated gently and stirred to ensure even heat distribution.[\[4\]](#)
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Heating is continued until a continuous and rapid stream of bubbles is observed.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
[\[5\]](#)

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

- Pycnometer or a graduated cylinder and an analytical balance
- Water bath for temperature control
- Sample of **(S)-1-(2-Fluorophenyl)ethanol**

Procedure (using a graduated cylinder):

- The mass of a clean, dry measuring cylinder is accurately determined using an analytical balance.[\[6\]](#)[\[7\]](#)

- A known volume of the liquid is added to the measuring cylinder. The volume should be read from the bottom of the meniscus.[7][8]
- The measuring cylinder containing the liquid is reweighed.[6][7]
- The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[6]
- The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Sample of **(S)-1-(2-Fluorophenyl)ethanol**
- Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

- The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.
- The prism of the refractometer is cleaned and dried.
- A few drops of the liquid sample are placed on the prism.
- The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, by circulating water from the water bath.

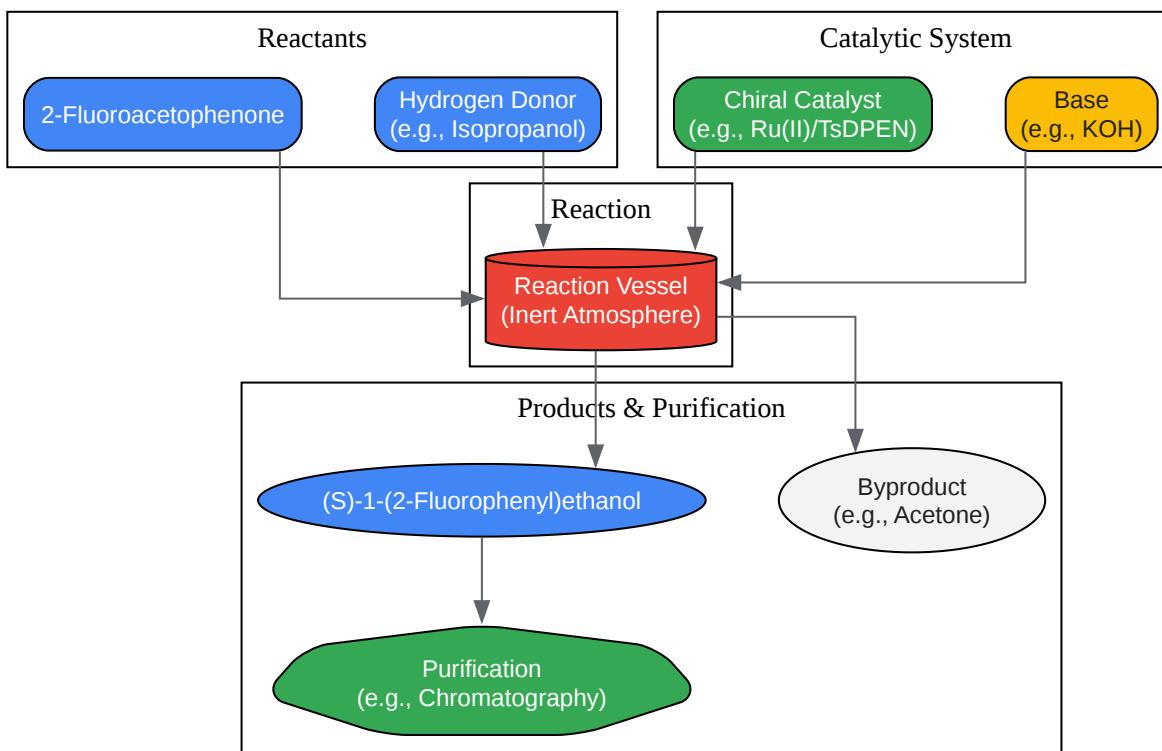
- Light is passed through the sample, and the telescope is adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
- The refractive index is read from the instrument's scale.

Determination of Specific Rotation

Specific rotation is a property of a chiral chemical compound and is a measure of its optical activity.^[9]

Apparatus:

- Polarimeter
- Polarimeter tube (of a specific length, e.g., 1 dm)
- Volumetric flask
- Analytical balance
- Sodium D line light source (589.3 nm)
- Sample of **(S)-1-(2-Fluorophenyl)ethanol**
- Appropriate solvent (e.g., chloroform)


Procedure:

- A solution of the chiral compound is prepared by accurately weighing a known mass of the substance and dissolving it in a specific volume of a suitable solvent in a volumetric flask.
- The polarimeter is turned on and allowed to warm up. The zero point is calibrated using a blank (the pure solvent).
- The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present.
- The tube is placed in the polarimeter.
- The observed optical rotation (α) is measured.

- The specific rotation ($[\alpha]$) is calculated using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.[\[10\]](#)

Synthetic Workflow: Asymmetric Transfer Hydrogenation

A common and efficient method for the synthesis of enantiomerically pure (S)-**1-(2-Fluorophenyl)ethanol** is the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2-fluoroacetophenone. This process typically involves a chiral catalyst.

[Click to download full resolution via product page](#)

Caption: Asymmetric transfer hydrogenation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. digicollections.net [digicollections.net]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjec.co.uk [wjec.co.uk]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. acs.org [acs.org]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- To cite this document: BenchChem. [(S)-1-(2-Fluorophenyl)ethanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295034#s-1-2-fluorophenyl-ethanol-physical-constants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com